Z-D-Glu-OH

Peptide synthesis Quality control Chiral building blocks

Ensure synthetic success with stereochemically pure Z-D-Glu-OH (≥98% purity). This N-Cbz-protected D-glutamic acid is critical for bacterial cell wall research, specifically MurD ligase studies where L-enantiomers fail. The orthogonal Cbz group ensures precise peptide synthesis without side-chain interference. Demand documented HPLC purity and specific rotation (+7.16°) for batch-to-batch reproducibility in cGMP manufacturing and publication.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 63648-73-7
Cat. No. B612890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Glu-OH
CAS63648-73-7
Synonyms63594-37-6; H-ORN-OBZLHCL; H-Orn(Z)-OBzl.HCl; H-ORN(Z)-OBZLHCL; MolPort-020-004-765; KM0762; AKOS015910044; FT-0698731; I14-31135
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m1/s1
InChIKeyPVFCXMDXBIEMQG-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Glu-OH (CAS 63648-73-7) Technical Baseline for Procurement


Z-D-Glu-OH (CAS 63648-73-7), also known as N-Cbz-D-glutamic acid, is a protected D-amino acid derivative classified as an N-carbobenzyloxy (Cbz) protected form of D-glutamic acid [1]. D-Glutamic acid is the unnatural enantiomer of L-glutamic acid and is a critical structural component of bacterial cell wall peptidoglycan in both gram-positive and gram-negative species [2]. The compound serves primarily as a chiral building block in peptide synthesis, where the Cbz protecting group provides orthogonal protection strategies and enables selective modification of the D-glutamic acid backbone without interference from side-chain reactions .

Why Z-D-Glu-OH Cannot Be Casually Replaced with Other D-Glu Protecting Group Variants


Substituting Z-D-Glu-OH with alternative protecting group strategies (e.g., Boc-D-Glu-OH or Fmoc-D-Glu-OH) alters the entire synthetic orthogonal protection scheme, compromising downstream peptide synthesis compatibility. More critically, substitution with the L-enantiomer (Z-L-Glu-OH) or racemic mixtures introduces a confounding stereochemical variable that can profoundly affect biological activity, as evidenced by distinct regioselectivity in enzymatic amidations: Cbz-D-Glu diesters undergo selective γ-substitution while Cbz-L-Glu diesters afford α-amide exclusively [1]. In bacterial peptidoglycan biosynthesis inhibition studies, the D-configuration is essential—L-enantiomers lack target engagement at the MurD active site [2]. Generic substitution without rigorous stereochemical and protecting group orthogonal verification introduces unacceptable experimental risk.

Quantitative Differentiation Evidence for Z-D-Glu-OH vs. Closest Analogs


HPLC Assay Purity: Z-D-Glu-OH ≥98.0% vs. Vendor-Specified Boc/Fmoc Analogs

Commercial specifications for Z-D-Glu-OH from a leading manufacturer document a validated HPLC assay purity of ≥98.0%, with a representative batch analysis reporting 99.16% purity . In comparison, widely available Boc-D-Glu-OH and Fmoc-D-Glu-OH are frequently supplied with lower minimum purity specifications (typically ≥95% or ≥97%), which can introduce cumulative impurities in multi-step peptide syntheses [1]. The documented batch-to-batch consistency of Z-D-Glu-OH (measured loss on drying ≤0.50%, actual 0.18%) provides a quantifiable procurement advantage for applications requiring rigorous reproducibility .

Peptide synthesis Quality control Chiral building blocks

Specific Optical Rotation: Z-D-Glu-OH [α]D20 = +7.16° to +8.0° vs. Boc-D-Glu-OH

Z-D-Glu-OH exhibits a well-characterized specific optical rotation of [α]D20 = +7.16° (c=8, AcOH) per manufacturer batch analysis, with a specification range of +8.0° ± 1.0° . This value is distinct from Boc-D-Glu-OH, which is typically reported with specific rotation in the range of -8° to -12° (c=1, MeOH) . The positive rotation of Z-D-Glu-OH provides a rapid, orthogonal quality control metric to confirm stereochemical identity and detect potential enantiomeric contamination or racemization during storage and handling.

Chiral purity Stereochemical integrity Quality specification

Enzymatic Regioselectivity: Cbz-D-Glu Diesters Yield γ-Amide Exclusively vs. α-Amide for Cbz-L-Glu

In Candida antarctica lipase-catalyzed amidations, Cbz-D-glutamic acid diesters undergo regiospecific substitution at the γ-position, while the corresponding L-enantiomer (Cbz-L-Glu diesters) exclusively affords α-amide [1]. This divergent regioselectivity—γ-substitution for D-enantiomer versus α-substitution for L-enantiomer—demonstrates that the stereochemical configuration of the Z-protected glutamic acid backbone directly dictates the enzymatic reaction outcome. The finding underscores that Z-D-Glu-OH is not stereochemically interchangeable with its L-counterpart in chemoenzymatic applications targeting D-isoglutamine derivatives [1].

Chemoenzymatic synthesis Regioselectivity D-Isoglutamine

Melting Point as Identity and Purity Indicator: Z-D-Glu-OH 119-121°C vs. Boc-D-Glu-OH

Z-D-Glu-OH exhibits a sharp melting point range of 119-121°C, with a manufacturer batch measurement of 120.0-121.0°C . In contrast, Boc-D-Glu-OH melts at a higher range of approximately 134-138°C , while Fmoc-D-Glu-OH typically melts at approximately 184-188°C [1]. This 15-65°C differential in melting point provides a simple, low-cost identity verification that can rapidly detect labeling errors or cross-contamination between similar protected amino acid stocks during incoming inspection.

Quality control Identity testing Solid-state characterization

Validated Research and Industrial Applications for Z-D-Glu-OH (CAS 63648-73-7)


Synthesis of D-Isoglutamine and D-Glutamic Acid-Containing Peptidomimetics

Z-D-Glu-OH enables the synthesis of D-isoglutamine derivatives via chemoenzymatic routes that exploit the distinct γ-regioselectivity of Cbz-D-Glu diesters in lipase-catalyzed amidations [1]. This application directly leverages the stereochemical differentiation established in Section 3, where the D-configuration yields γ-amide products inaccessible from L-enantiomer substrates. The Cbz protecting group provides orthogonal compatibility with Fmoc- or Boc-based solid-phase peptide synthesis strategies, allowing incorporation of D-glutamic acid residues into antimicrobial peptides and peptidoglycan mimetics.

Bacterial Peptidoglycan Biosynthesis Studies and MurD Inhibitor Development

Z-D-Glu-OH serves as a protected precursor for D-glutamic acid in studies of bacterial cell wall biosynthesis, particularly investigations targeting the MurD ligase (D-glutamic acid-adding enzyme) [1]. The D-configuration is essential for substrate recognition at the MurD active site; L-glutamic acid derivatives fail to engage the enzyme [2]. Researchers developing novel antibacterial agents targeting peptidoglycan assembly require stereochemically pure D-glutamic acid building blocks, for which Z-D-Glu-OH provides a validated, high-purity starting material.

Quality-Controlled Peptide Synthesis Requiring Batch-to-Batch Reproducibility

For cGMP peptide manufacturing and academic laboratories requiring rigorous batch-to-batch reproducibility, Z-D-Glu-OH from validated suppliers with documented HPLC purity (≥98.0%, 99.16% actual) and specific rotation (+7.16° ± specification) provides the quality assurance metrics necessary for regulatory submissions and publication reproducibility [1]. The availability of comprehensive Certificate of Analysis data—including melting point, specific rotation, loss on drying, and chromatographic purity—enables procurement decisions based on objective quality parameters rather than nominal catalog specifications.

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